molecular formula C32H54O3 B1157429 Karavilagenin A CAS No. 912329-03-4

Karavilagenin A

Cat. No.: B1157429
CAS No.: 912329-03-4
M. Wt: 486.8 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Karavilagenin A is a natural product isolated from the dried fruit of Momordica charantia L., commonly known as bitter melon or bitter gourd. This compound belongs to the cucurbitane-type triterpenes, a class of chemical compounds known for their diverse biological activities. This compound has garnered attention due to its potential medicinal properties, including antidiabetic, anticancer, and anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

Karavilagenin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in glucose metabolism, thereby exerting hypoglycemic effects . Additionally, this compound interacts with proteins involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines . These interactions highlight the compound’s potential in managing metabolic disorders and inflammatory conditions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, leading to reduced inflammation . Furthermore, this compound affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes . These cellular effects contribute to its potential therapeutic benefits in conditions such as diabetes and cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For example, this compound inhibits the activity of enzymes involved in glucose metabolism, leading to decreased blood glucose levels . Additionally, it modulates the expression of genes involved in oxidative stress and inflammation, thereby exerting antioxidant and anti-inflammatory effects . These molecular mechanisms underline the compound’s potential in managing metabolic and inflammatory disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, but it may degrade under certain environmental factors . Long-term studies have shown that this compound maintains its hypoglycemic and anti-inflammatory effects over extended periods . Its stability and efficacy may vary depending on the experimental conditions and storage methods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant hypoglycemic and anti-inflammatory effects without any adverse effects . At higher doses, this compound may cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucose and lipid metabolism. It interacts with enzymes such as glucokinase and glucose-6-phosphatase, modulating their activities to regulate blood glucose levels . Additionally, this compound affects lipid metabolism by influencing the expression of genes involved in fatty acid synthesis and oxidation . These interactions contribute to its potential in managing metabolic disorders such as diabetes and obesity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Karavilagenin A involves the extraction from the dried fruit of Momordica charantia using methanol as a solvent. The methanol extract is then subjected to various chromatographic techniques to isolate and purify this compound .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The process involves large-scale cultivation of Momordica charantia, followed by harvesting, drying, and extraction using methanol. The extract is then purified using industrial-scale chromatographic methods to obtain this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Karavilagenin A undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Comparison with Similar Compounds

Karavilagenin A is structurally similar to other cucurbitane-type triterpenes, such as:

  • Karavilagenin B
  • Karavilagenin C
  • Momordicoside I aglycone
  • 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol
  • Momordicoside F1
  • Momordicoside G

Uniqueness: this compound is unique due to its specific structural features, including the presence of hydroxyl and methoxy groups at specific positions on the cucurbitane skeleton. These structural features contribute to its distinct biological activities and make it a valuable compound for scientific research .

Properties

IUPAC Name

(3S,7S,8R,9S,10S,13R,14S,17R)-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O3/c1-21(12-11-16-28(2,3)35-10)22-15-17-32(8)27-25(34-9)20-24-23(13-14-26(33)29(24,4)5)30(27,6)18-19-31(22,32)7/h11,16,20-23,25-27,33H,12-15,17-19H2,1-10H3/b16-11+/t21-,22-,23-,25+,26+,27-,30+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXKMMLNVLFMJM-QTACYZFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Karavilagenin A and where is it found?

A1: this compound is a cucurbitane-type triterpene first isolated from the dried fruit of the Sri Lankan plant Momordica charantia L., also known as bitter melon. []

Q2: What is the Structure-Activity Relationship (SAR) information available for this compound and related compounds?

A4: The provided excerpts highlight some SAR trends observed for cucurbitane-type triterpenoids like Karavilagenins. For instance, in the study on schistosomicidal activity, the presence of free hydroxyl groups in the tetracyclic skeleton appeared crucial for activity, as compounds with sugar moieties or acylated derivatives showed reduced or no effect. [] This suggests that specific structural features within this class of compounds significantly influence their biological activity.

Q3: What are the known analytical methods for characterizing and quantifying this compound?

A5: The provided research highlights that common techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were crucial in elucidating the structure of this compound and related compounds. [] These methods provide information about the connectivity of atoms and molecular weight, respectively. Additionally, techniques like column chromatography, using silica gel and Sephadex LH-20, played a role in isolating and purifying this compound from the plant extract. []

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